molecular formula C11H15NO3 B2362210 1-(Neopentyloxy)-4-nitrobenzene CAS No. 14225-16-2

1-(Neopentyloxy)-4-nitrobenzene

Cat. No.: B2362210
CAS No.: 14225-16-2
M. Wt: 209.245
InChI Key: ZAOUOBFZAWXHFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the steps involved in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability. Techniques such as thermal analysis, spectroscopy, and chromatography can be used .

Scientific Research Applications

Synthesis and Chemical Properties

  • The preparation of 1-alkoxy-2-amino-4-nitrobenzenes, closely related to 1-(Neopentyloxy)-4-nitrobenzene, can be achieved by reducing 1-alkoxy-2:4-dinitrobenzenes with sodium disulphide in aqueous solution. This process emphasizes economic use of alcohols and highlights the stability of the alkoxy group during reduction (Blanksma, 2010).

  • Research on nitroaromatic compounds, including derivatives of nitrobenzene, reveals complex photophysics and photochemistry. The decay paths of these compounds after UV absorption are significant for understanding their behavior in various chemical processes (Giussani & Worth, 2017).

Electrochemical Applications

  • The electrochemical reduction of nitrobenzene, a chemical process relevant to this compound, has been studied in ionic liquids on a gold microelectrode. The study provides insights into the reduction mechanisms and the influence of solvent properties (Silvester et al., 2006).

  • Another study on the catalytic effects of various elements on the electrochemical degradation of nitrobenzene, using an oxygen-diffusion cathode, provides insights into the efficient degradation methods that can be applicable to similar compounds (Brillas et al., 2004).

Environmental Applications

  • Fenton's reagent has been used in the thermal degradation of nitrobenzene, which is structurally similar to this compound. The study discusses the primary yields of phenolic products, revealing potential applications in wastewater treatment and environmental remediation (Carlos et al., 2008).

  • A study on the biodegradation of 1-chloro-4-nitrobenzene by a newly isolated bacterium demonstrates the potential of microbial degradation for compounds like this compound in treating environmental pollutants (Shah, 2014).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its effect. This is often studied in the context of drugs or bioactive compounds .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. Information on safety and hazards is typically provided in material safety data sheets .

Properties

IUPAC Name

1-(2,2-dimethylpropoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOUOBFZAWXHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To dimethylformamide solution (78 ml) containing 4-chloronitrobenzene (15.7 g) and neopentyl alcohol (10.6 g) was added by portions sodium hydride (60% content, 4.8 g) under ice-cooling. The mixture was stirred under ice-cooling for 1 h. The mixture was warmed to room temperature and stirred further for 1 h. The reaction mixture was poured into water and extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, after which the solvent was evaporated under reduced pressure. The obtained oily substance was distilled under reduced pressure to give 4-neopentyloxynitrobenzene (69 g), boiling point: 120–125° C./0.1 mmHg.
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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